molecular formula C11H10N2O B14257154 Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- CAS No. 186752-36-3

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-

Cat. No.: B14257154
CAS No.: 186752-36-3
M. Wt: 186.21 g/mol
InChI Key: PAVFXBBHZSVUCB-UHFFFAOYSA-N
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Description

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is a heterocyclic compound that features a fused naphthalene and isoxazole ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the cycloaddition reaction for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro- is unique due to its fused naphthalene and isoxazole rings, which provide a rigid and planar structure. This rigidity can enhance binding affinity to biological targets and improve the compound’s stability .

Properties

CAS No.

186752-36-3

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4,5-dihydrobenzo[g][2,1]benzoxazol-3-amine

InChI

InChI=1S/C11H10N2O/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6,12H2

InChI Key

PAVFXBBHZSVUCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(ON=C2C3=CC=CC=C31)N

Origin of Product

United States

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